molecular formula C6H13N3O2S B7858170 Butanamide, 2-[(aminocarbonyl)amino]-4-(methylthio)- CAS No. 55064-40-9

Butanamide, 2-[(aminocarbonyl)amino]-4-(methylthio)-

Cat. No.: B7858170
CAS No.: 55064-40-9
M. Wt: 191.25 g/mol
InChI Key: VFMOYGNLHSTUPJ-UHFFFAOYSA-N
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Description

Butanamide, 2-[(aminocarbonyl)amino]-4-(methylthio)-, also known as 2-[(aminocarbonyl)amino]-4-(methylthio)butanamide, is a chemical compound with the molecular formula C8H16N2O2S. It is a derivative of butanamide and contains functional groups such as amide, amino, and methylthio. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of 2-[(aminocarbonyl)amino]-4-(methylthio)butanamide typically begins with butanamide as the starting material.

  • Reaction Steps:

  • Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.

  • Purification: After synthesis, the compound undergoes purification processes to remove any impurities and by-products.

  • Scaling Up: The production process is scaled up to meet industrial demands, ensuring that large quantities of the compound can be produced efficiently.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, where it loses electrons and forms new products.

  • Reduction: Reduction reactions involve the gain of electrons, leading to the formation of different chemical species.

  • Substitution: Substitution reactions occur when one functional group in the compound is replaced by another.

Common Reagents and Conditions:

  • Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution Reagents: Various nucleophiles and electrophiles are used to facilitate substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation of the compound can lead to the formation of carboxylic acids and other oxidized derivatives.

  • Reduction Products: Reduction reactions can produce amines and other reduced forms of the compound.

  • Substitution Products: Substitution reactions can result in the formation of different amides, esters, and other derivatives.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules. Biology: It has applications in studying biological processes and interactions with biomolecules. Medicine: The compound is investigated for its potential therapeutic properties and use in drug development. Industry: It is utilized in the production of various chemicals and materials.

Mechanism of Action

The mechanism by which 2-[(aminocarbonyl)amino]-4-(methylthio)butanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used and the specific biological system it interacts with.

Comparison with Similar Compounds

  • Butanamide: The parent compound without the amino and methylthio groups.

  • N-Butylamide: A related amide with a different alkyl chain.

  • Methylthiobutanamide: A compound with a similar structure but different functional groups.

Uniqueness: 2-[(aminocarbonyl)amino]-4-(methylthio)butanamide is unique due to its combination of amide, amino, and methylthio groups, which confer specific chemical and biological properties not found in its similar compounds.

Properties

IUPAC Name

2-(carbamoylamino)-4-methylsulfanylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O2S/c1-12-3-2-4(5(7)10)9-6(8)11/h4H,2-3H2,1H3,(H2,7,10)(H3,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMOYGNLHSTUPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)N)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50461905
Record name Butanamide, 2-[(aminocarbonyl)amino]-4-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55064-40-9
Record name Butanamide, 2-[(aminocarbonyl)amino]-4-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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